2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Aryl-substituted benzothiazoles, like 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, are effective fluorophores used in activating additives for scintillators. Their cyclometallation in acetic acid medium leads to the formation of complexes with bridging acetate ligands, which significantly modifies their optical properties. This is crucial in the field of materials science and photonics (Katlenok & Balashev, 2012).
Photophysical Properties
The study of photophysical properties is another application. For instance, the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates, involving a reaction in refluxing acetic acid, showcases the process of forming new chemical structures with potential utility in photochemistry and material sciences (Dzvinchuk & Lozinskii, 2009).
Molecular Structure Analysis
Detailed molecular structure analysis is a significant application. For example, the crystal structure of febuxostat–acetic acid, which contains a molecule similar to this compound, helps in understanding the molecular interactions and stability, vital in crystallography and drug design (Wu, Hu, Gu, & Tang, 2015).
Ligand-Enzyme Interaction Studies
The interaction between metabolites of certain compounds, like prasugrel, and cytochrome P450 enzymes can be studied using similar compounds. Such research is important in pharmacokinetics and enzymology, helping understand how drugs are metabolized in the body (Rehmel et al., 2006).
Crystallography and Molecular Geometry
Investigating the crystal structure of compounds like 1,4-Bis(benzothiazol-2-yl)benzene, which are structurally similar, contributes to the field of crystallography. Understanding the geometry and arrangement of molecules in crystals is crucial for material science and drug formulation (O. and Steel, 1998).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies of bioactive benzothiazolinone acetamide analogs, like those structurally similar to this compound, provide insights into electronic properties and potential uses in photonics and as photosensitizers in solar cells (Mary et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(2-cyclopropyl-6-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-3-4-9-10(5-8)15(6-11(16)17)12(14-9)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPUICMQPAKWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2CC(=O)O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.